![molecular formula C18H22FN5O B2493047 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396715-85-7](/img/structure/B2493047.png)
1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorobenzyl-containing compounds involves complex chemical processes, including reductive amination, amid hydrosis, and N-alkylation. For instance, the synthesis of a potent nonpeptide CCR1 antagonist involved reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative, followed by HPLC purification and formulation processes (Mäding et al., 2006). This highlights the complex methodology required for synthesizing compounds with specific fluorobenzyl components.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by various spectroscopic techniques, including NMR and ESI-MS, which confirm the structure of intermediates and target compounds. For example, compounds with a 4-fluorobenzyl component have been analyzed to determine their affinity and selectivity for certain receptors, indicating the importance of molecular structure in understanding the compound's potential biological activity (Fang-wei, 2013).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea and similar compounds often involve steps like electrophilic fluorination and palladium-catalyzed procedures. These reactions are critical for introducing fluorine atoms or modifying the compound to enhance its properties or biological activity. The specific reactions and properties of these compounds vary, depending on the desired end product and its application (Eskola et al., 2002).
科学的研究の応用
Neuropeptide S Antagonist Activity
One area of research involves the study of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for their Neuropeptide S (NPS) antagonist activity. Compounds with 4-fluorobenzyl urea functionalities were identified among the most potent antagonists, highlighting the importance of the urea functionality and fluorobenzyl group in antagonist activity. This study suggests potential applications in exploring neurotransmitter interactions and developing therapeutics for disorders related to NPS signaling (Zhang et al., 2008).
Radiopharmaceutical Synthesis
Another application is in the field of radiopharmaceuticals, where compounds with 4-fluorobenzyl and piperazine derivatives are synthesized for imaging purposes. For instance, the synthesis of a potent nonpeptide CCR1 antagonist labeled with [18F], used in PET imaging, demonstrates the compound's relevance in diagnostic applications and drug development (Mäding et al., 2006).
Antituberculosis Activity
The compound's framework is also explored for antituberculosis activity. A study on thiazole-aminopiperidine hybrid analogues, including compounds with 4-fluorobenzylamino piperidinyl groups, found promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Jeankumar et al., 2013).
Corrosion Inhibition
In materials science, derivatives of piperidine, including those with fluorobenzyl groups, have been studied for their corrosion inhibition properties on metal surfaces. Research indicates that these compounds can effectively prevent corrosion, suggesting applications in protective coatings and industrial maintenance (Kaya et al., 2016).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c19-16-3-1-14(2-4-16)11-22-18(25)23-12-15-5-9-24(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKSKAAJTAAJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。